molecular formula C13H13NO4 B14511427 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 62869-58-3

6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B14511427
CAS No.: 62869-58-3
M. Wt: 247.25 g/mol
InChI Key: OVNIOHRAVRKBQA-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzodioxole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can be functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, docking studies have suggested that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison

6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a pyrrolidine ring and a benzodioxole structure. This combination imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives. For example, pyrrolizines and pyrrolidine-2-one derivatives may exhibit different binding affinities and selectivities due to variations in their ring structures and functional groups .

Properties

CAS No.

62869-58-3

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

6-(pyrrolidine-1-carbonyl)-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C13H13NO4/c15-7-9-5-11-12(18-8-17-11)6-10(9)13(16)14-3-1-2-4-14/h5-7H,1-4,8H2

InChI Key

OVNIOHRAVRKBQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2C=O)OCO3

Origin of Product

United States

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